molecular formula C11H20N2O2 B1477177 3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098090-46-9

3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No. B1477177
CAS RN: 2098090-46-9
M. Wt: 212.29 g/mol
InChI Key: DLSNTYSJCLXHBT-UHFFFAOYSA-N
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Description

3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, also known as EAPA, is an important synthetic molecule that has been studied for its potential applications in various fields. It is a cyclic molecule composed of a nitrogen atom and an ethoxy group, and has a molecular weight of 181.2 g/mol. EAPA is a versatile molecule that has been used in a wide range of scientific research applications, including drug delivery, biomedical imaging, and biocatalysis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intramolecular Reductive Cyclopropanation : A study describes the synthesis of derivatives with 1-amino-3-azabicyclo hexane and heptane skeletons through intramolecular reductive cyclopropanation. These compounds were derived from the amino acid serine, leading to enantiomerically pure compounds with notable endo/exo ratios. This work highlights a method for creating bicyclic amines, which could be foundational for developing compounds with specific biological activities (Gensini et al., 2002).

  • Aromatase Inhibitory Activity : Another research effort synthesized novel 1-(4-aminophenyl)-3-azabicyclo hexane and heptane diones to test their inhibition of human placental aromatase, an enzyme critical for estrogen synthesis. These compounds showed significant enzyme-inhibiting activity, suggesting potential for therapeutic applications in hormone-dependent cancers (Staněk et al., 1991).

  • Aza-Diels-Alder Reactions : Derivatives of azabicycloheptane carboxylates were synthesized via Aza-Diels-Alder reactions, demonstrating a method for creating complex bicyclic structures in aqueous solution. This synthetic route may offer a versatile approach for constructing novel bioactive molecules (Waldmann & Braun, 1991).

  • Photochemical Isomerization : Research on hexafluoro-azepines through photochemical isomerization to produce hexafluoro-azabicycloheptadienes showcases a unique approach to modifying bicyclic structures, potentially useful in developing materials with specific optical or electronic properties (Barlow et al., 1982).

Potential Medicinal Applications

  • Analgesic Agents : A series of 1-aryl-3-azabicyclo[3.1.0]hexanes was synthesized, showing significant nonnarcotic analgesic activity. These compounds, particularly Bicifadine, demonstrated potent analgesic effects in preclinical models, indicating potential for development as new pain management therapies (Epstein et al., 1981).

properties

IUPAC Name

3-amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSNTYSJCLXHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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